ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an ethyl carboxylate group at position 3, a 4-chlorobenzenesulfonyl moiety at position 1, and a 6-methoxyquinoline ring at position 2. The ethyl carboxylate moiety contributes to the compound’s polarity and metabolic stability.
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-3-32-24(28)16-5-4-12-27(15-16)23-20-13-18(31-2)8-11-21(20)26-14-22(23)33(29,30)19-9-6-17(25)7-10-19/h6-11,13-14,16H,3-5,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLZEPJMTKPHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, industrial-scale production may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline or piperidine derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl 1-[(4-Chlorophenyl)Sulfonyl]Piperidin-3-Carboxylate (Compound 1)
Structural Similarities and Differences :
- Shared Features : Both compounds contain a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethyl carboxylate at position 3.
- Key Difference: The target compound incorporates a 6-methoxyquinoline moiety, absent in Compound 1.
Physicochemical Implications :
- The quinoline group in the target compound may reduce solubility in polar solvents compared to Compound 1 due to increased hydrophobicity.
Ethyl 2-Sulfanylidenedecahydro-1,6-Naphthyridine-6-Carboxylate and Related Derivatives
Structural Comparison :
- These derivatives feature fused bicyclic systems (1,6-naphthyridine or pyrrolo[3,2-c]pyridine) instead of a monocyclic piperidine .
- The sulfanylidene or oxo substituents in these compounds differ from the sulfonyl and quinoline groups in the target compound.
Conformational Analysis :
- The fused bicyclic systems in naphthyridine derivatives impose rigid conformations, whereas the piperidine-quinoline structure of the target compound may allow greater torsional flexibility.
Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate (7a/7b)
Functional Group Comparison :
- This compound includes a methoxyimino group and an ethoxy-oxopropyl side chain, contrasting with the sulfonyl and quinoline groups in the target compound .
Spectroscopic Signatures :
- NMR data for Compound 7a/7b (e.g., δ 4.16–4.08 ppm for ester protons) differ from the expected aromatic proton signals (δ 7–8 ppm) in the target compound’s quinoline ring .
Conformational and Crystallographic Considerations
- The piperidine ring in the target compound may exhibit puckering influenced by steric bulk from the quinoline group. Cremer-Pople parameters could quantify this distortion, as applied to similar systems .
- By contrast, naphthyridine derivatives in adopt fixed conformations due to fused rings, reducing puckering variability .
Biological Activity
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, particularly focusing on its pharmacological properties.
Structural Overview
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Ethyl Ester Group : Enhances solubility and bioavailability.
- Sulfonyl Group : Contributes to its reactivity and interaction with biological targets.
- Quinoline Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
The molecular formula is with a molecular weight of approximately 488.98 g/mol. The compound's InChI key is HKLZEPJMTKPHEU-UHFFFAOYSA-N, which can be utilized for database searches to gather more information about its properties and related compounds .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Quinoline Ring : Typically achieved through Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound.
- Introduction of the Chlorobenzenesulfonyl Group : This is done via sulfonylation using chlorobenzenesulfonyl chloride.
- Piperidine Ring Formation : Cyclization reactions are employed to form the piperidine structure.
- Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. This interaction can modulate various biological pathways relevant to disease processes, particularly in cancer and inflammatory disorders. The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit:
- Antitumor Activity : Potentially effective against various cancer cell lines, including SW480 and HCT116, with IC50 values indicating significant potency .
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains, suggesting a broad spectrum of antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
